An In-Depth Technical Guide to the Physicochemical Properties of 4-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and practical handling of 4-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a stable tetrahydropyran (THP) ether linkage, offers distinct advantages in modulating polarity and ADME properties. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its application, stability, and characterization to ensure reproducible and successful outcomes in a laboratory setting.
Introduction & Molecular Overview
Significance in Medicinal Chemistry and Drug Discovery
4-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a bifunctional reagent of significant interest in contemporary drug discovery. It serves as a key participant in Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for constructing carbon-carbon bonds in the synthesis of complex organic molecules.[1][2]
The molecule's utility is derived from two core structural components:
-
The Phenylboronic Acid Moiety: This functional group is the reactive handle for palladium-catalyzed coupling, enabling the formation of biaryl structures common in pharmaceutical agents.
-
The Tetrahydropyran (THP) Moiety: The THP ring is more than just a solubilizing group. As a saturated heterocycle, it increases the three-dimensionality (sp³ character) of a molecule, a critical attribute for improving binding affinity and specificity to biological targets.[3] Compared to a simple alkyl ether or a lipophilic cyclohexyl group, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming additional beneficial interactions with a target protein.[4] Furthermore, incorporating THP substituents is a known strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which are key components of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]
Molecular Structure Analysis
The structure consists of a phenylboronic acid core functionalized at the para position with a tetrahydropyran group via a methylene ether linkage. This specific linkage provides rotational flexibility while positioning the bulky THP group away from the reactive boronic acid center, minimizing steric hindrance during catalytic reactions.
Chemical Identification
A clear and unambiguous identification of the starting material is the first step in any successful synthetic protocol. The key identifiers for this compound are summarized below.
| Property | Value |
| IUPAC Name | [4-(oxan-4-yloxymethyl)phenyl]boronic acid |
| Synonyms | (4-(((Tetrahydro-2H-pyran-4-yl)oxy)methyl)phenyl)boronic acid |
| CAS Number | 1256358-78-7[6] |
| Molecular Formula | C₁₂H₁₇BO₄[7] |
| Molecular Weight | 236.07 g/mol [7] |
| Canonical SMILES | B(C1=CC=C(COC2CCOCC2)C=C1)(O)O |
| InChI Key | VTRVRDNLHSBEJT-UHFFFAOYSA-N[7] |
Core Physicochemical Properties
Understanding the fundamental physical and chemical properties of a reagent is paramount for its proper storage, handling, and use in chemical reactions.
Physical State and Appearance
4-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is typically supplied as a white to off-white solid or crystalline powder.
Solubility Profile
The solubility of a boronic acid dictates the choice of solvent systems for reactions and purification. Due to the combination of the polar boronic acid and THP ether groups with the aromatic ring, this compound exhibits moderate solubility in a range of solvents.
| Solvent | Solubility | Rationale and Application Insight |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for creating concentrated stock solutions for NMR or high-throughput screening. |
| Methanol, Ethanol | Moderate | Suitable for Suzuki coupling reactions and for purification by recrystallization. |
| Tetrahydrofuran (THF), Dioxane | Moderate | Common aprotic solvents used in Suzuki coupling reactions. |
| Water | Low | Solubility is pH-dependent; increases at higher pH due to the formation of the boronate anion. This is a critical factor in biphasic Suzuki reactions. |
| Toluene, Hexanes | Very Low | Useful as anti-solvents for precipitation and purification. |
Expertise Insight: The moderate solubility in both polar protic (e.g., methanol) and aprotic ether (e.g., THF) solvents provides flexibility. For Suzuki couplings, a mixed solvent system, such as Toluene/Ethanol/Water or Dioxane/Water, is often employed to ensure all components (the boronic acid, the aryl halide, the base, and the catalyst) are sufficiently solubilized for efficient reaction.
Melting Point and Thermal Stability
The melting point is a critical indicator of purity. For boronic acids, it can be somewhat broad due to the tendency to form cyclic anhydrides (boroxines) upon heating.
-
Melting Point: Data from various suppliers for similar phenylboronic acids with ether linkages suggest a melting point range generally between 110-130°C. For example, the closely related 4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid has a reported melting point of 117-124 °C.[8]
Trustworthiness Insight: A sharp melting point close to the literature value is a good primary indicator of high purity. A broad or depressed melting point may suggest the presence of impurities or significant amounts of the boroxine form. It is recommended to handle the compound at temperatures well below its melting point to maintain its integrity.
Acidity (pKa)
The boronic acid group is a Lewis acid, but in aqueous solution, it acts as a Brønsted acid. The pKa of the B(OH)₂ group is crucial as it influences the formation of the active boronate species required for the transmetalation step in the Suzuki coupling.[9]
-
Estimated pKa: The pKa of unsubstituted phenylboronic acid is approximately 8.8. The electron-donating character of the para-alkoxymethyl substituent in the title compound would be expected to slightly increase the pKa relative to the parent compound. The pKa values for phenylboronic acids can be tuned by substituents, ranging from 7.23 for a p-nitro group to 9.24 for a p-methoxy group.[10]
Expertise Insight: The choice of base in a Suzuki coupling is directly linked to the pKa of the boronic acid. A base strong enough to deprotonate the boronic acid (or the intermediate formed with water/hydroxide) is required to form the catalytically active boronate anion, which facilitates the key transmetalation step with the palladium center.[9]
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of a reagent before its use in a synthetic sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR (Expected Chemical Shifts):
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Linker (-CH₂-O-): A singlet or closely spaced multiplet around δ 4.5 ppm. For the analogous 4-(hydroxymethyl)phenylboronic acid, this peak appears at ~4.6 ppm.[11]
-
THP Protons: A series of multiplets between δ 1.5-4.0 ppm. The protons adjacent to the ring oxygen will be the most downfield.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet that is often exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR (Expected Chemical Shifts):
-
Aromatic Carbons: Peaks in the range of δ 115-160 ppm. The carbon attached to the boron atom (ipso-carbon) will be broad and may be difficult to observe.
-
Methylene and THP Carbons: Peaks in the aliphatic region (δ 20-80 ppm).
-
Protocol: Sample Preparation and NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help resolve the -B(OH)₂ protons.
-
Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., maleic anhydride).
-
Acquisition: Acquire standard ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. A D₂O exchange experiment can be performed to confirm the assignment of the B(OH)₂ protons.
-
Data Analysis: Integrate the proton signals and compare the ratios to the expected structure to confirm identity. Check for any unexpected signals that may indicate impurities.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.
Trustworthiness Insight: A validated HPLC method provides a self-validating system for purity assessment. The primary challenge in analyzing boronic acids and their esters by reversed-phase HPLC is their potential for on-column hydrolysis or interaction with free silanol groups on the stationary phase.[12] Therefore, column selection and mobile phase optimization are critical.
Protocol: HPLC Method for Purity Determination
This protocol is a general starting point and should be optimized for the specific instrument and column used.
-
Column: A modern, end-capped C18 column with low silanol activity (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp linearly to a high percentage (e.g., 95%) over 15-20 minutes, hold for 2-3 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 220 nm.
-
Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water.
Expertise Insight: The acidic modifier (formic acid) helps to suppress the ionization of the boronic acid, leading to better peak shape. For particularly sensitive boronic esters, analysis at high pH might be necessary to prevent hydrolysis, though this is less of a concern for the more stable free boronic acid.[13]
Chemical Reactivity and Stability Considerations
The Equilibrium of Boronic Acids: Monomer vs. Boroxine
A fundamental property of boronic acids is their propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This is a reversible equilibrium.
Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.
Expertise Insight: The presence of boroxine is common and does not necessarily mean the sample is "impure" in a detrimental way. For most applications, including Suzuki couplings, the boroxine is readily converted back to the active monomeric boronic acid under the aqueous basic reaction conditions. However, its presence can affect the accuracy of weighing the reagent. For reactions requiring precise stoichiometry, it is advisable to either use freshly opened material or to briefly stir the material in a solvent like diethyl ether to encourage hydrolysis of the boroxine back to the acid before use.
Key Synthetic Application: The Suzuki-Miyaura Coupling
The primary application of this reagent is the Suzuki-Miyaura cross-coupling reaction. The general catalytic cycle is a well-established, Nobel Prize-winning transformation.[14]
Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.[2]
-
Transmetalation: The organic group (Ar') from the activated boronate is transferred to the palladium center.[9][15]
-
Reductive Elimination: The two organic groups are coupled to form the new C-C bond, regenerating the Pd(0) catalyst.[15]
Storage and Handling Recommendations
Arylboronic acids are generally stable compounds, but proper storage is key to ensuring a long shelf-life and consistent reactivity.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage to minimize oxidative degradation.
-
Stability Concerns: While generally stable, boronic acids can undergo slow degradation pathways over time, including protodeboronation (loss of the B(OH)₂ group) and oxidation.[16][17][18] The rate of these processes is influenced by moisture, oxygen, light, and pH. Storing the material as a solid in a desiccator is a robust and practical approach.
Conclusion
4-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a strategically designed and highly versatile building block for modern organic synthesis. Its physicochemical profile, characterized by moderate solubility in common organic solvents and predictable reactivity in Suzuki-Miyaura coupling, makes it an invaluable tool for medicinal chemists. The incorporated THP moiety offers a proven method for enhancing the drug-like properties of target molecules. By understanding its core properties, stability considerations, and analytical characterization methods as detailed in this guide, researchers can confidently and effectively utilize this reagent to accelerate their discovery programs.
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